2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of piperazine with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the overall cost.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the trifluoromethoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors and its ability to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
(RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid: Used as an antihistamine.
(2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Investigated for its potential as a therapeutic agent.
Uniqueness
2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its trifluoromethoxy group, which imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug discovery and development, as well as for studying complex biological systems.
Properties
IUPAC Name |
2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)21-11-3-1-10(2-4-11)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKOIEFYMQPSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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